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Compound of Interest

Compound Name: Nitroacetate

Cat. No.: B1208598 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography

provides this atomic-level insight, offering crucial data on bond lengths, angles, and crystal

packing. This guide delves into the X-ray crystal structure of nitroacetate salts, presenting a

comparative analysis of available crystallographic data to elucidate the structural nuances of

these compounds.

This guide focuses on the detailed crystal structure of dipotassium nitroacetate, a key salt in

this chemical family. While crystallographic data for other simple nitroacetate salts is not

readily available in the literature, a thorough examination of the dipotassium salt provides a

foundational understanding of the nitroacetate anion's conformation and coordination in the

solid state.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for dipotassium

nitroacetate. This data is essential for understanding the salt's solid-state conformation and for

computational modeling studies.
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Parameter Dipotassium Nitroacetate

Chemical Formula K₂C₂HNO₄

Crystal System Orthorhombic

Space Group Pbm

Unit Cell Dimensions a = 10.28 Å, b = 7.49 Å, c = 3.54 Å

Molecules per Unit Cell (Z) 2

Calculated Density 2.208 g/cm³

Potassium Ion Coordination Eightfold coordination with oxygen atoms

Data sourced from Sutor, D. J., Llewellyn, F. J. & Maslen, H. S. (1954). The crystal structure of

dipotassium nitroacetate. Acta Crystallographica, 7(2), 145-152.[1][2]

Structural Insights into Dipotassium Nitroacetate
The crystal structure of dipotassium nitroacetate reveals a well-ordered arrangement of ions.

The nitroacetate ions are planar and are situated on mirror planes within the crystal lattice.[1]

[2] The four potassium ions in the unit cell are located on a separate mirror plane.[1][2] Each

potassium ion is coordinated to eight oxygen atoms from the nitroacetate anions, indicating a

strong ionic interaction that stabilizes the crystal structure.[1][2] The shortest potassium-oxygen

distance observed is 2.70 Å.[1]

Experimental Protocols
The successful determination of a crystal structure relies on a meticulous experimental

workflow, from the synthesis of high-quality crystals to the collection and analysis of diffraction

data.

Synthesis and Crystallization of Dipotassium
Nitroacetate
The synthesis of dipotassium nitroacetate crystals suitable for X-ray diffraction can be

achieved through the following procedure, adapted from the work of Steinkopf (1909) as cited
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by Sutor et al. (1954):[1][2]

Reaction Setup: A solution of potassium hydroxide is prepared.

Addition of Nitromethane: Nitromethane is added to the potassium hydroxide solution.

Reaction and Crystallization: The mixture is heated, leading to the evolution of ammonia and

the subsequent separation of dipotassium nitroacetate crystals.[2]

Recrystallization: The crude product is then recrystallized from a hot 1:1 potassium

hydroxide solution to obtain high-quality single crystals.[2]

Due to the deliquescent nature of dipotassium nitroacetate, the single crystals require careful

handling and must be protected from atmospheric moisture during mounting for X-ray analysis.

[1]

X-ray Diffraction Data Collection and Structure
Determination
The following is a generalized protocol for single-crystal X-ray diffraction:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

For sensitive crystals like dipotassium nitroacetate, this is often done in a moisture-

controlled environment.[1]

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic

X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all

possible orientations. For the structure determination of dipotassium nitroacetate, equi-

inclination Weissenberg photographs were used with Cu Kα radiation.[1]

Data Processing: The intensities and positions of the diffracted X-ray spots are measured.

These data are then processed to yield a set of structure factors.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

often using direct methods or Patterson methods. The initial structural model is then refined

to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and

bond angles.
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Workflow for X-ray Crystal Structure Analysis of
Nitroacetate Salts
The process of determining the crystal structure of a nitroacetate salt, from initial synthesis to

final structural analysis, can be visualized as a sequential workflow.
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General Workflow for X-ray Crystallography of Nitroacetate Salts
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Caption: From Synthesis to Structure: The workflow for determining the X-ray crystal structure

of a nitroacetate salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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